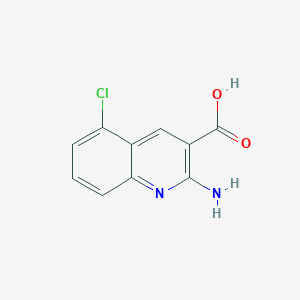
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H8Br2NO4 It is characterized by the presence of a dibromovinyl group attached to a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the bromination process. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Products with various nucleophiles replacing the bromine atoms.
Reduction: Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate.
Oxidation: Epoxides or other oxidized derivatives of the vinyl group.
Applications De Recherche Scientifique
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,2-Dibromovinyl)benzoate
- Methyl 4-(2,2-Dichlorovinyl)-3-nitrobenzoate
- Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate
Uniqueness
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group on the benzoate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H7Br2NO4 |
|---|---|
Poids moléculaire |
364.97 g/mol |
Nom IUPAC |
methyl 4-(2,2-dibromoethenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C10H7Br2NO4/c1-17-10(14)7-3-2-6(5-9(11)12)8(4-7)13(15)16/h2-5H,1H3 |
Clé InChI |
KGKANNYZKZVJNQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C=C(Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)


![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)



